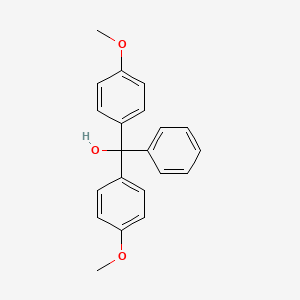

4,4'-Dimethoxytrityl alcohol

Übersicht

Beschreibung

It is widely used in organic synthesis, particularly as a protecting group for hydroxyl functionalities in nucleosides during oligonucleotide synthesis . The compound is characterized by its stability and ease of removal under acidic conditions, making it a valuable tool in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxytrityl alcohol can be synthesized through the reaction of 4,4’-dimethoxytrityl chloride with water or a suitable alcohol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of 4,4’-dimethoxytrityl alcohol often involves the use of high-efficiency separation and purification techniques. One such method includes the reaction of 4,4’-dimethoxytrityl chloride with acetyl chloride, followed by the addition of an inert solvent and filtration to obtain the purified product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dimethoxytrityl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,4’-dimethoxytrityl carbocation under acidic conditions.

Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.

Common Reagents and Conditions:

Oxidation: Strong acids such as dichloroacetic acid or trichloroacetic acid are commonly used.

Substitution: Acidic conditions, often involving the use of benzenesulfonic acid or trichloroacetic acid, are employed for detritylation.

Major Products Formed:

Oxidation: 4,4’-Dimethoxytrityl carbocation.

Substitution: Hydroxyl-functionalized nucleosides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Protecting Group Functionality:

The primary application of 4,4'-dimethoxytrityl alcohol is as a protecting group for hydroxyl groups in organic synthesis. Hydroxyl groups are reactive and can participate in unwanted side reactions; thus, protecting them allows chemists to selectively modify other parts of the molecule without interference. The steric hindrance provided by the dimethoxytrityl group enhances selectivity during synthesis, making it particularly valuable in complex organic molecule construction such as carbohydrates and peptides.

Solid-Phase Synthesis:

In solid-phase synthesis, this compound serves as a temporary protecting group for hydroxyl groups on solid supports. This method is crucial for the efficient assembly of peptides and oligonucleotides. The compound allows for controlled addition of building blocks while maintaining the integrity of the growing molecule through a series of coupling and deprotection steps.

Biochemical Applications

Nucleoside Chemistry:

In nucleoside chemistry, this compound is employed to protect the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis via the phosphoramidite method. This protection is essential for the stepwise addition of nucleotides to form longer oligonucleotide chains. The acid-labile nature of this protecting group enables its removal under specific conditions (detritylation), facilitating further synthetic steps .

Synthesis of Therapeutic Agents:

The derivatives of this compound play critical roles in synthesizing nucleoside analogs that can act as antiviral agents or chemotherapeutics. The selective protection of hydroxyl groups allows for the efficient construction of complex nucleoside structures vital for drug development.

Industrial Applications

Large-Scale Oligonucleotide Production:

The compound is extensively used in the large-scale synthesis of oligonucleotides, which are essential in various biotechnological applications including diagnostics and therapeutics. Its role in protecting hydroxyl groups enhances the efficiency and yield of oligonucleotide synthesis processes .

Data Table: Key Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Formula | |

| Main Application | Protecting group for hydroxyl functionalities |

| Role in Organic Synthesis | Prevents unwanted reactions during chemical transformations |

| Use in Solid-Phase Synthesis | Facilitates peptide and oligonucleotide assembly |

| Biochemical Importance | Protects nucleoside hydroxyl groups during synthesis |

| Therapeutic Development | Aids in creating antiviral and chemotherapeutic agents |

Case Studies and Research Findings

-

Oligonucleotide Synthesis Efficiency:

A study demonstrated that using this compound significantly improved the efficiency of synthesizing long-chain oligonucleotides by allowing precise control over nucleotide addition through its protective capabilities. -

Nucleoside Analog Development:

Research highlighted how derivatives of this compound have been utilized to synthesize nucleoside analogs that show promise as antiviral drugs. The ability to selectively protect and deprotect hydroxyl groups was crucial in constructing these complex molecules. -

Solid-Phase Peptide Synthesis:

In solid-phase peptide synthesis studies, this compound was shown to enhance yield and purity by effectively protecting reactive sites during multiple coupling reactions, leading to higher quality peptide products .

Wirkmechanismus

The mechanism of action of 4,4’-dimethoxytrityl alcohol primarily involves its role as a protecting group. Under acidic conditions, the compound undergoes protonation, leading to the formation of a 4,4’-dimethoxytrityl carbocation. This carbocation is relatively stable and can be easily removed, thereby deprotecting the hydroxyl group of the nucleoside . The process involves a concerted general acid-catalyzed mechanism rather than a stepwise process .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dimethoxytrityl alcohol is often compared with other protecting groups such as:

Methoxymethyl ether (MOM): Removed by acid, but less stable than 4,4’-dimethoxytrityl alcohol.

Methoxytrityl (MMT): Also removed by acid and hydrogenolysis, but less commonly used.

Uniqueness: The stability and ease of removal of the 4,4’-dimethoxytrityl group under acidic conditions make it a preferred choice for protecting hydroxyl functionalities in nucleosides. Its ability to form a stable carbocation upon removal further enhances its utility in oligonucleotide synthesis .

Biologische Aktivität

4,4'-Dimethoxytrityl alcohol (DMT alcohol) is a chemical compound known for its utility in organic synthesis, particularly as a protecting group for hydroxyl functionalities in various biochemical applications. Its structural characteristics, including two methoxy groups attached to a trityl alcohol framework, contribute to its unique chemical properties and biological activity. This article explores the biological activity of DMT alcohol, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Chemical Formula : C21H22O3

- CAS Number : 40615-35-8

- Molecular Weight : 338.40 g/mol

- LogP Value : 4.75 (indicating high lipophilicity)

- Polar Surface Area : 38.69 Ų

These properties suggest that DMT alcohol is likely to interact favorably with biological membranes, influencing its biological activity.

Mechanisms of Biological Activity

DMT alcohol primarily functions as a protecting group in organic synthesis, particularly in the preparation of nucleosides and other biologically relevant molecules. Its ability to selectively protect hydroxyl groups allows for the manipulation of molecular structures without interfering with other functional groups.

Selective Protection of Hydroxyl Groups

Research indicates that DMT alcohol can selectively react with primary hydroxyl groups over secondary ones. This selectivity is crucial in synthesizing complex biomolecules where specific functionalization is required. For instance, studies have shown that DMT groups can be removed under mild acidic conditions, making them advantageous for sequential chemical transformations .

Applications in Medicinal Chemistry

DMT alcohol's role as a protecting group extends to various applications in drug development and biochemical research:

- Nucleoside Synthesis : DMT alcohol is frequently used in the synthesis of nucleosides, which are vital components of nucleic acids and play critical roles in cellular processes.

- Drug Development : Due to its structural features, DMT alcohol derivatives may exhibit potential pharmacological properties that warrant further investigation for therapeutic applications.

- Organic Synthesis : The compound serves as a versatile reagent in organic synthesis, facilitating the creation of complex molecules through selective protection strategies.

Case Studies and Research Findings

Several studies have highlighted the biological implications and utility of DMT alcohol:

Study 1: Tritylation Efficiency

A study demonstrated the efficiency of DMT alcohol in tritylation reactions under mild conditions without using silver salts. The research found that DMT alcohol effectively protected primary alcohols while minimizing side reactions with secondary alcohols . The results are summarized below:

| Solvent Used | Reaction Yield (%) | Selectivity |

|---|---|---|

| THF | 82 | High |

| DMF | 75 | Moderate |

| Acetonitrile | 70 | Moderate |

This table illustrates the solvent-dependent efficiency of DMT alcohol in tritylation reactions.

Study 2: Deprotection Rates

Research examining the deprotection rates of DMT groups from various substrates revealed that primary hydroxyl groups were deprotected more rapidly than secondary ones. This finding is significant for synthetic chemists aiming to achieve precise control over reaction pathways .

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESTYUYENKNHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193617 | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-35-8 | |

| Record name | 4-Methoxy-α-(4-methoxyphenyl)-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4,4'-Dimethoxytrityl alcohol in oligonucleotide synthesis?

A1: this compound is widely employed as a protecting group for the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis via the phosphoramidite method []. Its acid lability allows for controlled removal (detritylation) under specific conditions, enabling the sequential addition of nucleotides to the growing oligonucleotide chain.

Q2: How do reaction conditions influence the equilibrium of this compound ionization?

A2: Studies have shown that the ionization of this compound, forming the 4,4'-dimethoxytrityl carbenium ion, is sensitive to solvent, acid concentration, and electrolyte presence. In aqueous acidic solutions containing acetonitrile, increasing electrolyte concentration shifts the equilibrium towards the un-ionized alcohol form []. This effect is more pronounced with perchlorate and nitrate anions compared to chloride [].

Q3: What insights have kinetic studies provided into the mechanism of this compound detritylation?

A3: Kinetic investigations reveal that the detritylation of this compound proceeds through a concerted general acid catalysis mechanism []. This suggests that proton transfer to the alcohol oxygen and cleavage of the 4,4'-dimethoxytrityl carbocation occur simultaneously. The reaction rate is influenced by the strength of the acid used.

Q4: Can you elaborate on the spectroscopic characteristics that are useful for studying this compound and its derivatives?

A4: The 4,4'-dimethoxytrityl carbenium ion, a key intermediate in reactions involving this compound, exhibits a distinct absorption band in the UV-Vis spectrum. This property has been exploited to determine its molar absorptivity (ε = 297,000 M−1 cm−1) and pKR+ (-0.95) in a water-methanol mixture []. These parameters are valuable for monitoring reactions and studying equilibrium processes involving this compound.

Q5: How does the structure of this compound contribute to its reactivity?

A5: The two methoxy groups (-OCH3) on the 4,4'-Dimethoxytrityl moiety exert a significant electron-donating effect. This electron donation stabilizes the positive charge on the 4,4'-dimethoxytrityl carbenium ion formed upon protonation and subsequent cleavage of the alcohol. This stabilization renders the 4,4'-dimethoxytrityl group an effective protecting group, as it readily forms a stable carbocation and departs under acidic conditions.

Q6: Beyond oligonucleotide synthesis, are there other reported applications of this compound?

A6: Research has demonstrated the utility of Amberlyst-15, a heterogeneous catalyst, in achieving highly regioselective tritylation of sugar-based diols using this compound []. This approach highlights the potential for employing this compound in protecting specific hydroxyl groups in carbohydrate chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.